ethyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
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Description
Ethyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.13617637 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds often target proteins involved in inflammation and stress responses in neuronal cells .
Mode of Action
Similar compounds have shown to interact with proteins such as atf4 and nf-kb . These interactions can lead to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . Inhibition of these pathways can lead to decreased inflammation and cell death, which may explain the neuroprotective and anti-neuroinflammatory properties of similar compounds .
Result of Action
The result of the compound’s action is likely a decrease in inflammation and cell death in neuronal cells . This is due to the inhibition of the ER stress pathway and the NF-kB inflammatory pathway . This could potentially lead to neuroprotective and anti-neuroinflammatory effects .
Biological Activity
Ethyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₁₈N₄O₃S
- Molecular Weight : 382.44 g/mol
This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with pyrazolo structures have demonstrated significant inhibitory effects against various cancer cell lines. The mechanisms often involve the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are crucial in tumor proliferation and survival .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound may exhibit these effects through the modulation of inflammatory cytokines and pathways. Research indicates that similar compounds can effectively reduce inflammation markers in vitro and in vivo .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. This compound may demonstrate activity against a range of bacterial and fungal pathogens. For example, studies have shown that certain pyrazole derivatives possess significant antifungal activity against pathogens like Candida albicans and Aspergillus niger .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Gene Expression : These compounds can influence the expression of genes related to cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that pyrazole derivatives can mitigate oxidative stress by scavenging ROS, thereby protecting cells from damage .
Study 1: Antitumor Efficacy
A study published in Pharmaceuticals evaluated the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the micromolar range against several tumor types .
Study 2: Anti-inflammatory Properties
Research conducted on a series of pyrazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in murine models. The study found that these compounds reduced levels of TNF-alpha and IL-6 significantly, suggesting a promising anti-inflammatory profile for this compound .
Study 3: Antimicrobial Activity
In an investigation into the antimicrobial properties of pyrazole derivatives, it was found that certain analogs showed potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential application of these compounds in treating infections caused by resistant strains .
Properties
IUPAC Name |
ethyl 3-[[2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-3-32-24(30)17-5-4-6-18(13-17)26-22(29)15-33-23-21-14-20(27-28(21)12-11-25-23)16-7-9-19(31-2)10-8-16/h4-14H,3,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPPHFMOTHVXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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